1-(3-Chloro-2-methoxybenzyl)piperidin-4-amine
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Overview
Description
1-(3-Chloro-2-methoxybenzyl)piperidin-4-amine is an organic compound that features a piperidine ring substituted with a 3-chloro-2-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methoxybenzyl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-2-methoxybenzyl chloride and piperidin-4-amine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where piperidin-4-amine reacts with 3-chloro-2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methoxybenzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atom, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an organic solvent.
Major Products
Oxidation: 1-(3-Hydroxy-2-methoxybenzyl)piperidin-4-amine.
Reduction: 1-(2-Methoxybenzyl)piperidin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-2-methoxybenzyl)piperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with various biological pathways, potentially modulating neurotransmitter activity or enzyme function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxybenzyl)piperidin-4-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(4-Methoxybenzyl)piperidin-4-amine: The position of the methoxy group is different, which can influence its chemical properties and interactions.
1-(3-Chlorobenzyl)piperidin-4-amine: Lacks the methoxy group, which may alter its solubility and reactivity.
Uniqueness
1-(3-Chloro-2-methoxybenzyl)piperidin-4-amine is unique due to the presence of both the chlorine and methoxy groups, which can provide a balance of reactivity and stability. This combination can enhance its utility in various synthetic and biological applications.
Properties
IUPAC Name |
1-[(3-chloro-2-methoxyphenyl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-17-13-10(3-2-4-12(13)14)9-16-7-5-11(15)6-8-16/h2-4,11H,5-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDXEVCNPJUAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CN2CCC(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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